1-Propene-1-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

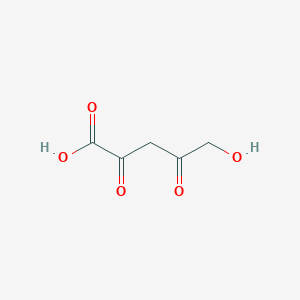

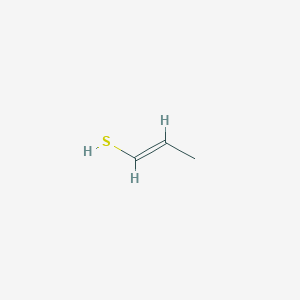

1-Propene-1-thiol, also known as 1-mercapto-1-propene or propanethial, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 1-Propene-1-thiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 1-propene-1-thiol can be found in onion-family vegetables. This makes 1-propene-1-thiol a potential biomarker for the consumption of this food product.

Prop-1-ene-1-thiol is the thioenol of propene. It derives from a hydride of a propene.

Aplicaciones Científicas De Investigación

Catalysis and Selective Hydrogenation

1-Propene-1-thiol plays a significant role in catalysis. Thiol-treated palladium nanosheets, for instance, have been developed for efficient and selective semihydrogenation of internal alkynes. 1-Propene-1-thiol exhibited over 97% selectivity toward semihydrogenation products like 1-phenyl-1-propene, indicating its potential in fine chemical synthesis (Zhao et al., 2018).

Synthesis Techniques

Research has been conducted on synthesizing 1-Propene-1-thiol through various methods. One such method involves hydrolyzing S-allyl-iso-thiourea bromide in an aqueous solution of sodium hydroxide and acidifying with dilute sulfuric acid, showcasing an approach for creating this compound for further applications (Liu Yu-ping, 2004).

Photocatalysis

1-Propene-1-thiol is also relevant in the field of photocatalysis. Studies have shown that photocatalytic synthesis of propan-1-thiol, a closely related compound, can be achieved at room temperature using TiO2 or CdS catalysts. This illustrates the potential of photocatalysis in thiochemistry, highlighting its use in creating thio-organic compounds (Schoumacker et al., 2002).

Surface Functionalization

Thiol surface functionalization via continuous phase plasma polymerization using 1-Propene-1-thiol has been explored. This method generates significant densities of thiol groups on various substrates, indicating its utility in conjugating proteins to thiol groups, a vital process in bioactive molecule attachment (Stynes et al., 2017).

Thiol-ene Chemistry

1-Propene-1-thiol is integral to thiol-ene chemistry, which is used extensively in polymer/materials synthesis and modification. This chemistry forms a critical tool in advanced macromolecular engineering and materials chemistry due to its high efficiency and broad range of applications (Lowe, 2014).

Aroma Impact in Food

In the context of food science, 1-Propene-1-thiol's derivatives, like 2-methyl-1-propene-1-thiol, have been identified as major odor-active components in foods such as pan-roasted white sesame seeds. These compounds significantly contribute to the characteristic aroma of these foods (Tamura et al., 2011).

Nanoparticle Immobilization

The immobilization of gold nanoparticles onto silicon surfaces using ω-alkene-1-thiol-stabilized gold nanoparticles, including 1-Propene-1-thiol, demonstrates its role in creating modified silicon surfaces with potential applications in nanotechnology and materials science (Yamanoi et al., 2004).

Radical Reactions and Conjugation

1-Propene-1-thiol is used in radical reactions for surface modification and conjugation, providing a facile tool for applications in bio- and medicinal chemistry. This demonstrates its versatility in chemical reactions and potential for creating new compounds (Bär et al., 2018).

Thiol-click Chemistry

Thiol-click chemistry, involving 1-Propene-1-thiol, offers a multifaceted toolbox for molecule synthesis and material applications. Its high yield reactions under benign conditions extend its utility across various fields, including chemical, biological, and engineering (Hoyle et al., 2010).

Electrochemical Studies

1-Propene-1-thiol has been studied for its electrochemical properties, particularly in modifying gold surfaces for the detection of compounds like 1,4-benzoquinone. This highlights its utility in developing electrochemical sensors and related technologies (Astudillo et al., 2010).

Propiedades

Número CAS |

925-89-3 |

|---|---|

Fórmula molecular |

C3H6S |

Peso molecular |

74.15 g/mol |

Nombre IUPAC |

(E)-prop-1-ene-1-thiol |

InChI |

InChI=1S/C3H6S/c1-2-3-4/h2-4H,1H3/b3-2+ |

Clave InChI |

RIZGKEIRSQLIBK-NSCUHMNNSA-N |

SMILES isomérico |

C/C=C/S |

SMILES |

CC=CS |

SMILES canónico |

CC=CS |

Otros números CAS |

16696-81-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-[[4-(methylamino)-3-nitrophenyl]methylidene]thiochromen-4-one](/img/structure/B1234285.png)